11,12-DiHETE

Description

Propriétés

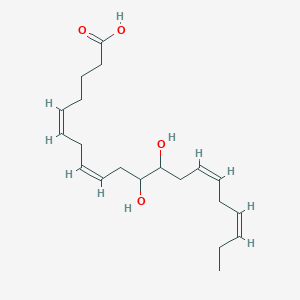

IUPAC Name |

(5Z,8Z,14Z,17Z)-11,12-dihydroxyicosa-5,8,14,17-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPZYIPMAWRQQE-BVILWSOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Role of 11,12-DiHETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-dihydroxyeicosatetraenoic acid (11,12-DiHETE) is a diol metabolite derived from the enzymatic hydrolysis of 11,12-epoxyeicosatrienoic acid (11,12-EET), a product of arachidonic acid metabolism by cytochrome P450 epoxygenases. While often considered a less active breakdown product of its potent precursor, emerging evidence reveals that this compound possesses distinct biological activities and may play a significant role in various physiological and pathological processes. This technical guide provides an in-depth exploration of the functions of this compound, its metabolic pathways, and the experimental methodologies employed to elucidate its biological significance.

Introduction

Eicosanoids, a class of signaling molecules derived from polyunsaturated fatty acids, are critical regulators of inflammation, cardiovascular homeostasis, and cellular growth. The cytochrome P450 (CYP) epoxygenase pathway metabolizes arachidonic acid to form epoxyeicosatrienoic acids (EETs), which are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DiHETEs). Among these, this compound has garnered increasing interest for its potential roles in vascular tone, inflammation, and angiogenesis. Understanding the nuanced functions of this compound is crucial for the development of novel therapeutic strategies targeting the arachidonic acid cascade.

Biosynthesis and Metabolism of this compound

The primary pathway for the formation of this compound involves a two-step enzymatic process. First, arachidonic acid is converted to 11,12-EET by CYP epoxygenases, predominantly CYP2C and CYP2J isoforms. Subsequently, the epoxide group of 11,12-EET is hydrolyzed by soluble epoxide hydrolase (sEH) to yield this compound.[1][2] The stereochemistry of the resulting diol is dependent on the enantiomer of the parent EET and the regioselectivity of the sEH enzyme.

Further metabolism of this compound can occur through processes such as beta-oxidation. For instance, in porcine aortic smooth muscle cells, this compound undergoes two rounds of beta-oxidation to form 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD).[3]

Figure 1: Biosynthesis and metabolism of this compound.

Biological Functions of this compound

The biological activities of this compound are context-dependent and can vary based on the specific stereoisomer. While often exhibiting lower potency than its precursor, 11,12-EET, it is not biologically inert.

Regulation of Vascular Tone

One of the well-documented functions of this compound is its role in vasodilation. Studies have shown that this compound can induce relaxation of pre-contracted arterial rings.[3][4] This effect, however, is generally less pronounced than that of 11,12-EET. The conversion of 11,12-EET to this compound does not eliminate its vasoactive properties, suggesting that both molecules may contribute to the regulation of vascular tone.

| Vascular Effect | Compound | Concentration | Response | Experimental Model | Reference |

| Vasorelaxation | 11,12-EET | 5 µmol/L | 64% relaxation | Porcine coronary artery rings | |

| Vasorelaxation | This compound | 5 µmol/L | 77% relaxation | Porcine coronary artery rings |

Inflammation

The role of this compound in inflammation is complex. Its precursor, 11,12-EET, has demonstrated potent anti-inflammatory effects by inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells. While this compound is generally considered less active in this regard, certain stereoisomers may possess pro-inflammatory properties. For instance, 11(S),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acid has been shown to affect neutrophil functional responses. In contrast, the major stereoisomer formed in human platelets, 11(R),12(S)-DiHETE, appeared to lack biological activity in the same test systems.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and cancer. The precursor molecule, 11,12-EET, is a known pro-angiogenic factor, stimulating endothelial cell proliferation, migration, and tube formation. In contrast, this compound is generally considered to be inactive or significantly less potent in promoting angiogenesis. This suggests that the hydrolysis of 11,12-EET to this compound serves as a mechanism to attenuate its pro-angiogenic effects.

| Angiogenic Parameter | Compound | Effect | Experimental Model | Reference |

| Endothelial Cell Migration | 11(R),12(S)-EET | Stimulated | Human endothelial cells | |

| Endothelial Cell Tube Formation | 11(R),12(S)-EET | Stimulated | Human endothelial cells | |

| Endothelial Cell Migration | This compound | No effect | Human endothelial cells | |

| Endothelial Cell Tube Formation | This compound | No effect | Human endothelial cells |

Signaling Pathways

The signaling mechanisms of this compound are not as extensively characterized as those of its precursor, 11,12-EET. For 11,12-EET, activation of a Gs protein-coupled receptor has been proposed, leading to the activation of protein kinase A (PKA). In human endothelial progenitor cells, 11,12-EET has been shown to induce neovascularization through the PI3K/Akt and eNOS signaling pathways. Given that this compound often exhibits different or reduced activity, it is likely that it either does not activate the same receptors with high affinity or that it may engage different signaling cascades. Further research is required to delineate the specific signaling pathways modulated by this compound.

Figure 2: Postulated signaling pathways of the precursor 11,12-EET.

Experimental Protocols

The study of this compound involves a combination of synthetic, analytical, and biological techniques.

Synthesis and Structural Identification

-

Enantiospecific Synthesis: The synthesis of specific stereoisomers of this compound can be achieved through enantiospecific routes, allowing for the investigation of stereospecific biological activities.

-

Chromatographic and Spectrometric Analysis: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to separate and purify this compound isomers. Gas chromatography-mass spectrometry (GC-MS) is then employed to determine the ion fragmentation pattern for structural elucidation and confirmation.

In Vitro Biological Assays

-

Vascular Reactivity Studies: The effects of this compound on vascular tone are typically assessed using isolated arterial rings mounted in organ baths. The rings are pre-contracted with an agonist (e.g., U-46619), and the relaxant response to cumulative concentrations of this compound is measured.

-

Neutrophil Function Assays: The biological activity of this compound on neutrophils can be evaluated by measuring various functional responses, such as chemotaxis, degranulation, and superoxide production.

-

Endothelial Cell Migration and Tube Formation Assays: To assess the pro-angiogenic potential, endothelial cells are treated with this compound. Cell migration can be quantified using a Boyden chamber assay, while the ability to form capillary-like structures is observed in a Matrigel tube formation assay.

Figure 3: Experimental workflow for assessing angiogenic potential.

Role in Disease and Therapeutic Potential

Given its involvement in key physiological processes, dysregulation of the EET/DiHETE pathway has been implicated in various diseases. While much of the focus has been on the protective effects of EETs and the therapeutic potential of sEH inhibitors (which increase EET levels), a deeper understanding of the specific actions of this compound is warranted. For instance, in conditions characterized by excessive angiogenesis, promoting the conversion of 11,12-EET to the less active this compound could be a potential therapeutic strategy. Conversely, in diseases where the specific vasoactive or immunomodulatory effects of a particular this compound stereoisomer are beneficial, its direct administration could be explored.

Conclusion

This compound is a biologically active lipid mediator with diverse functions that are often distinct from its precursor, 11,12-EET. Its roles in vasodilation, inflammation, and the attenuation of angiogenesis highlight its importance in maintaining physiological homeostasis. The stereospecificity of its actions underscores the need for precise analytical and synthetic approaches in its study. Future research focusing on the specific receptors and signaling pathways of this compound will be critical for fully elucidating its biological significance and for harnessing its therapeutic potential in a range of diseases. This will be particularly relevant for drug development professionals seeking to modulate the arachidonic acid cascade for therapeutic benefit.

References

- 1. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

The In Vivo Synthesis of 11,12-DiHETE: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo synthesis of 11,12-dihydroxyeicosatetraenoic acid (11,12-DiHETE), a critical lipid mediator involved in a myriad of physiological and pathological processes. This document details the primary and alternative biosynthetic pathways, presents quantitative data, outlines experimental protocols for its study, and visualizes the intricate molecular cascades involved.

Introduction to this compound

This compound is a diol derivative of arachidonic acid, a polyunsaturated fatty acid ubiquitously present in cellular membranes. As a member of the eicosanoid family, this compound functions as a signaling molecule in various biological systems, influencing processes such as inflammation, vascular tone, and cellular proliferation. Understanding its synthesis is paramount for developing therapeutic interventions targeting these pathways.

Primary Biosynthetic Pathway: The Cytochrome P450-Soluble Epoxide Hydrolase Axis

The principal route for this compound synthesis in most tissues involves a two-step enzymatic cascade initiated by the release of arachidonic acid from the phospholipid membrane, a step catalyzed by phospholipase A2 (cPLA2).

Step 1: Epoxidation by Cytochrome P450 Epoxygenases

Once liberated, arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases, primarily isoforms from the CYP2J and CYP2C families, to form 11,12-epoxyeicosatrienoic acid (11,12-EET).[1][2] This reaction is a critical control point in the pathway.

Step 2: Hydrolysis by Soluble Epoxide Hydrolase

The epoxide intermediate, 11,12-EET, is then rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to yield this compound.[3][4] The activity of sEH is a key determinant of the relative levels of the more biologically active 11,12-EET and its diol metabolite.

Alternative Biosynthetic Pathway: The 12-Lipoxygenase Route in Platelets

In human platelets, an alternative pathway for this compound synthesis has been identified, which proceeds via the 12-lipoxygenase (12-LOX) enzyme.[5] This pathway is initiated by the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE). The precise enzymatic steps that lead from 12-HpETE to this compound are still under investigation but are thought to involve subsequent enzymatic or non-enzymatic rearrangements.

Quantitative Data

The following tables summarize key quantitative parameters related to the synthesis and abundance of this compound and its precursors.

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/nmol CYP) | Cell/Tissue Type | Reference |

| CYP2J2 | Arachidonic Acid | 14,15-EET | - | - | Recombinant | |

| CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7.4 | Recombinant | |

| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.1 | Recombinant | |

| sEH | 14,15-EET | 14,15-DiHETE | Low | High | General |

Note: Specific kinetic data for 11,12-EET formation by CYP2J2 and CYP2C8, and for 11,12-EET hydrolysis by sEH are not consistently reported in the literature. The data for other regioisomers and related reactions are provided for context. CYP2J2 exhibits substrate inhibition at arachidonic acid concentrations above 20-30 µM.

| Analyte | Matrix | Concentration (ng/mL) | Analytical Method | Reference |

| 11,12-EET | Human Plasma | 8.8 ± 3.4 | LC-MS/MS | |

| This compound | Human Urine | Increased in pregnancy | GC/MS |

Note: In vivo concentrations of this compound can vary significantly depending on the physiological or pathological state.

Experimental Protocols

Measurement of Soluble Epoxide Hydrolase (sEH) Activity

A common method to determine sEH activity is a fluorometric assay using a non-fluorescent substrate that is hydrolyzed to a highly fluorescent product.

Materials:

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

-

Recombinant human sEH or tissue/cell lysate

-

sEH inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea - NCND) for control

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~330/465 nm)

Procedure:

-

Enzyme Preparation: Dilute recombinant sEH or tissue/cell lysate to the desired concentration in cold sEH Assay Buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, enzyme preparation, and either vehicle (for total activity) or sEH inhibitor (for non-sEH background activity).

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Add the sEH substrate solution to all wells to initiate the reaction.

-

Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of fluorescence increase (slope). Specific sEH activity is the difference between the slope in the absence and presence of the sEH inhibitor.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.

Materials:

-

Internal standard (e.g., this compound-d8)

-

Organic solvents (e.g., methanol, acetonitrile, chloroform)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw plasma or tissue homogenate on ice.

-

Add internal standard.

-

Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet precipitated proteins.

-

Perform solid-phase extraction (SPE) on the supernatant to concentrate and purify the analytes.

-

Elute the analytes and evaporate the solvent.

-

Reconstitute the sample in the mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase column.

-

Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate this compound from other eicosanoids.

-

-

MS/MS Detection:

-

Ionize the eluting analytes using ESI in negative ion mode.

-

Use multiple reaction monitoring (MRM) to specifically detect the precursor-to-product ion transitions for this compound and its internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Regulation of the Synthesis Pathway

The in vivo synthesis of this compound is tightly regulated at multiple levels:

-

Arachidonic Acid Release: The activation of cPLA2, the enzyme responsible for releasing arachidonic acid from membranes, is a key initiating step and is regulated by intracellular calcium levels and phosphorylation by mitogen-activated protein kinases (MAPKs).

-

CYP Epoxygenase Expression: The expression of CYP2J and CYP2C genes is subject to transcriptional regulation by various factors, including nuclear receptors and inflammatory stimuli.

-

sEH Expression and Activity: The expression and activity of sEH are regulated by genetic polymorphisms, transcriptional factors such as PPARs, and post-translational modifications.

Downstream Signaling

11,12-EET, the precursor to this compound, is a potent signaling molecule that can activate various downstream pathways, including the Akt/eNOS and ERK1/2 pathways, leading to effects on cell proliferation, migration, and angiogenesis. Both 11,12-EET and this compound have been shown to be activators of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

Conclusion

The synthesis of this compound is a complex and highly regulated process with significant implications for human health and disease. The primary CYP/sEH pathway and the alternative 12-LOX pathway offer multiple points for therapeutic intervention. A thorough understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel drugs targeting eicosanoid metabolism for the treatment of cardiovascular diseases, inflammation, and other pathological conditions.

References

- 1. Endogenous biosynthesis of arachidonic acid epoxides in humans: increased formation in pregnancy-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. The transcriptional regulation of the human CYP2C genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Dichotomous Role of 11,12-DiHETE in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a diol metabolite of the cytochrome P450-derived eicosanoid, 11,12-epoxyeicosatrienoic acid (11,12-EET), formed through the catalytic action of soluble epoxide hydrolase (sEH). Historically viewed as a less active breakdown product of the predominantly anti-inflammatory 11,12-EET, emerging evidence suggests that this compound possesses its own distinct biological activities that can modulate inflammatory responses. This technical guide provides an in-depth analysis of the current understanding of this compound's role in inflammation, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to support further research and drug development in this area.

Introduction: The Cytochrome P450-Epoxygenase Pathway and this compound Formation

The arachidonic acid cascade is a pivotal source of lipid mediators that regulate inflammation. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively studied, the cytochrome P450 (CYP) epoxygenase pathway is a comparatively less explored but equally important branch. CYP enzymes, particularly of the CYP2C and CYP2J families, metabolize arachidonic acid to form four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] These EETs are generally recognized for their anti-inflammatory, vasodilatory, and pro-angiogenic properties.[1][2]

The biological activity of EETs is tightly regulated by their rapid hydrolysis into the corresponding dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[1] This conversion is often considered a deactivating step, and much therapeutic focus has been placed on inhibiting sEH to prolong the anti-inflammatory effects of EETs.[3] This guide, however, shifts the focus to the product of this reaction, this compound, to elucidate its direct and independent biological functions in the context of inflammation.

Biosynthesis of this compound

The formation of this compound is a two-step enzymatic process originating from arachidonic acid.

Caption: Biosynthesis of this compound from arachidonic acid.

The Ambiguous Role of this compound in Inflammation

The functional role of this compound in inflammation is not straightforward and appears to be context-dependent, with evidence supporting both pro-inflammatory and potentially anti-inflammatory or resolving actions.

Pro-inflammatory and Detrimental Effects

Several studies suggest that the conversion of 11,12-EET to this compound is a pro-inflammatory switch. DiHETEs, including this compound, have been implicated as inflammatory mediators that can impair the function of key immune cells.

-

Impaired Neutrophil Function: DiHETEs have been shown to impair the acidification of neutrophil phagosomes and lysosomes, a critical process for killing engulfed pathogens and resolving inflammation. While the phagocytic capacity of neutrophils was largely unchanged, the compromised acidification points to a role for DiHETEs in prolonging inflammatory responses by hindering effective bacterial clearance.

-

Monocyte Recruitment: Some evidence suggests that DHETs are essential for monocyte recruitment mediated by the chemokine MCP-1, a key process in the initiation and amplification of inflammation.

Anti-inflammatory or Resolving Properties

In contrast to the pro-inflammatory evidence, some studies indicate that this compound may have neutral or even beneficial roles in certain inflammatory settings.

-

Psoriatic Arthritis: In a clinical study on psoriatic arthritis, levels of 11,12-diHETrE in synovial fluid were found to be negatively correlated with joint disease activity, suggesting a potential role in the resolution of inflammation in this specific autoimmune condition.

-

Lack of Angiogenic Activity: Unlike its precursor 11,12-EET, which promotes angiogenesis, (±)-11,12-DHET was found to be ineffective in stimulating the formation of capillary-like structures by endothelial cells. In the context of chronic inflammation where angiogenesis can be pathogenic, this lack of activity could be considered beneficial.

Signaling Pathways Modulated by this compound and its Precursor

The precise signaling mechanisms directly activated by this compound are still under investigation. Much of our understanding is inferred from studies on its precursor, 11,12-EET, and the effects of sEH inhibition.

The PPARγ Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with potent anti-inflammatory functions. While EETs are known to be agonists of PPARγ, the role of this compound is less clear. One study revealed a complex regulatory loop where 11,12-EET, despite being a PPARγ agonist, can also promote the proteasomal degradation of the PPARγ protein. It is plausible that this compound, being structurally different, may not share the same affinity for PPARγ or may interact with this pathway differently.

Caption: Complex regulation of PPARγ by 11,12-EET and the putative role of this compound.

The NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a master transcriptional regulator of pro-inflammatory gene expression. 11,12-EET has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. The direct impact of this compound on NF-κB signaling has not been extensively studied, but it is conceivable that it lacks the inhibitory capacity of its epoxide precursor, thereby permitting pro-inflammatory gene expression.

Caption: Putative differential effects of 11,12-EET and this compound on the NF-κB pathway.

Quantitative Data on the Biological Effects of this compound and Related Eicosanoids

Quantitative data directly assessing the inflammatory effects of this compound are limited. The following tables summarize available data for this compound and related compounds to provide a comparative context.

Table 1: Effects of DiHETEs and Related Compounds on Neutrophil Function

| Compound | Concentration | Effect | Cell Type | Reference |

| DiHETEs (general) | Not specified | Impaired phagosome/lysosome acidification | Mouse bone marrow neutrophils | |

| 11-HETE | 10 µg/ml | Peak chemotactic response | Human neutrophils | |

| 12-L-HETE | 10 µg/ml | Peak chemotactic response | Human neutrophils |

Table 2: Effects of this compound and its Precursor on Angiogenesis

| Compound | Concentration | Effect on Endothelial Cell Tube Formation | Cell Type | Reference |

| (±)-11,12-EET | Not specified | Significant increase | Primary human endothelial cells | |

| (±)-11,12-DHET | Not specified | Ineffective | Primary human endothelial cells |

Table 3: Clinical Observations of this compound Levels in Inflammatory Conditions

| Inflammatory Condition | Change in this compound Levels | Correlation with Disease Activity | Reference |

| Psoriatic Arthritis | Detected in synovial fluid | Negative correlation | |

| Post-resistance exercise | Increased in serum | - |

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible investigation of this compound's biological functions.

Quantification of this compound in Biological Samples by LC-MS/MS

Caption: Workflow for LC-MS/MS quantification of this compound.

Methodology:

-

Sample Preparation: To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., 11,12-DHET-d11).

-

Lipid Extraction: Perform a lipid extraction using a solvent system such as methanol/chloroform or by solid-phase extraction (SPE).

-

Drying and Reconstitution: The lipid-containing organic phase is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase.

-

LC Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient of water and acetonitrile/methanol containing a weak acid like formic or acetic acid.

-

MS/MS Detection: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

Neutrophil Phagosome Acidification Assay

Methodology:

-

Preparation of pH-sensitive particles: Opsonize particles (e.g., zymosan or bacteria) with a pH-sensitive fluorescent dye such as FITC or pHrodo.

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.

-

Phagocytosis: Incubate isolated neutrophils with the pH-sensitive particles to allow for phagocytosis.

-

Fluorescence Measurement: Measure the fluorescence intensity of the ingested particles over time using a fluorescence plate reader or a flow cytometer. The change in fluorescence intensity corresponds to the change in pH within the phagosome.

-

Calibration: Create a standard curve by equilibrating the intracellular pH of neutrophils containing ingested particles to known external pH values using a proton ionophore like nigericin.

-

Treatment: To assess the effect of this compound, pre-incubate neutrophils with varying concentrations of the lipid before the addition of the pH-sensitive particles.

Conclusion and Future Directions

The biological role of this compound in inflammation is more complex than initially presumed. While it is the less active metabolite of the anti-inflammatory 11,12-EET, it is not biologically inert. Evidence points towards a context-dependent function, with potential pro-inflammatory effects on neutrophils and a possible role in monocyte recruitment. Conversely, its negative correlation with disease activity in psoriatic arthritis suggests a more nuanced, and perhaps even beneficial, role in certain chronic inflammatory conditions.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The development of highly specific sEH inhibitors remains a promising strategy for augmenting the beneficial effects of EETs. However, a deeper understanding of the direct actions of this compound is critical. Future research should focus on:

-

Identifying specific receptors and binding proteins for this compound.

-

Elucidating the direct effects of this compound on the NF-κB and PPARγ signaling pathways in various immune cell types.

-

Conducting comprehensive dose-response studies to quantify the effects of this compound on cytokine and chemokine production by macrophages, neutrophils, and endothelial cells.

-

Investigating the in vivo effects of direct administration of this compound in various animal models of inflammation.

By addressing these knowledge gaps, the scientific community can build a more complete picture of the CYP450-epoxygenase pathway in inflammation and potentially uncover novel therapeutic targets for a range of inflammatory diseases.

References

11,12-DiHETE: An In-Depth Technical Guide on its Discovery, Biochemistry, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11,12-Dihydroxyeicosatetraenoic acid (11,12-DiHETE) is a bioactive lipid metabolite of arachidonic acid with significant physiological and pathological implications. Primarily generated through the cytochrome P450 (CYP) epoxygenase pathway via the hydrolysis of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), by soluble epoxide hydrolase (sEH), this compound is implicated in a range of cellular processes, including vasodilation and inflammation. An alternative biosynthetic route involving the 12-lipoxygenase (12-LOX) pathway has also been identified in certain cell types, such as human platelets. This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, including detailed methodologies, quantitative data, and signaling pathway diagrams to serve as a valuable resource for the scientific community.

Discovery and History

The journey to understanding this compound is intrinsically linked to the broader exploration of arachidonic acid metabolism.

-

Early 20th Century: The Dawn of Eicosanoid Research The story begins with the isolation and identification of arachidonic acid in 1909. For decades, its biological significance remained largely unknown.

-

Mid-20th Century: Unveiling the Prostaglandins The discovery of prostaglandins, metabolites of arachidonic acid, in the 1930s and their structural elucidation in the following decades opened the floodgates to the field of eicosanoid research. This era was marked by the identification of the cyclooxygenase (COX) pathway as a major route for arachidonic acid metabolism.

-

1970s and 1980s: The Emergence of New Pathways The 1970s and 80s witnessed the discovery of the lipoxygenase (LOX) and cytochrome P450 (CYP) epoxygenase pathways, revealing a more complex and intricate network of arachidonic acid metabolism.

-

The Identification of EETs and DiHETEs Foundational work by researchers like Jorge H. Capdevila in the 1980s led to the identification of epoxyeicosatrienoic acids (EETs), including 11,12-EET, as products of the CYP epoxygenase pathway. Subsequent research elucidated that these EETs are rapidly metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DiHETEs), including this compound.[1]

-

An Alternative Pathway in Platelets In 1991, an enantiospecific synthesis of 11,12-DiHETEs was developed to elucidate the structure of those formed in human platelets. This research suggested that in platelets, 11,12-DiHETEs are formed via a leukotriene-like mechanism, likely involving the 12-lipoxygenase enzyme.[1]

Biosynthesis of this compound

This compound is primarily synthesized through two distinct enzymatic pathways:

Cytochrome P450 (CYP) Epoxygenase Pathway

This is the major pathway for this compound formation in many tissues.

-

Release of Arachidonic Acid: Upon cellular stimulation, arachidonic acid is liberated from membrane phospholipids by the action of phospholipase A2 (PLA2).

-

Epoxidation by CYP Enzymes: The free arachidonic acid is then metabolized by CYP epoxygenases, which introduce an epoxide group across the 11,12-double bond to form 11,12-epoxyeicosatrienoic acid (11,12-EET).

-

Hydrolysis by Soluble Epoxide Hydrolase (sEH): 11,12-EET is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to yield this compound.[2]

12-Lipoxygenase (12-LOX) Pathway

In certain cell types, such as human platelets, an alternative pathway has been proposed.[1]

-

Initial Oxygenation: Arachidonic acid is first converted by 12-lipoxygenase to 12-hydroperoxyeicosatetraenoic acid (12-HPETE).

-

Conversion to an Epoxide Intermediate: It is hypothesized that 12-HPETE is then converted to an unstable epoxide intermediate, 11,12-leukotriene A4.[3]

-

Hydrolysis to this compound: This epoxide is then hydrolyzed to form this compound.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and tissue concentrations of this compound and its precursor, 11,12-EET.

Table 1: Vasoactive Properties of this compound and Related Eicosanoids

| Compound | Vessel Type | Species | EC50 (log[M]) | Vasodilation (%) at 5 µM | Reference |

| 11,12-DHET | Coronary Arterioles | Canine | -15.8 to -13.1 | Not Reported | |

| 11,12-EET | Coronary Arterioles | Canine | -12.7 to -10.1 | Not Reported | |

| 11,12-DHET | Coronary Artery Rings | Porcine | Not Reported | 77 | |

| 11,12-EET | Coronary Artery Rings | Porcine | Not Reported | 64 |

Table 2: Tissue Concentrations of 11,12-EET and this compound

| Compound | Tissue/Fluid | Species | Concentration | Reference |

| 11,12-EET | Lung Tissue (IPF) | Human | 2.07 fmol/mg tissue | |

| 11,12-EET | Lung Tissue (Control) | Human | 4.87 fmol/mg tissue | |

| 11,12-DHET | Lung Tissue (IPF) | Human | Not Significantly Different from Control | |

| 11,12-DHET | Lung Tissue (Control) | Human | Not Significantly Different from IPF | |

| 11,12-EET | Plasma (Male) | Rat | Majority in Phospholipid fraction | |

| This compound | Plasma (Male) | Rat | Majority in Phospholipid fraction | |

| 11,12-EET | Liver (Male) | Rat | Majority in Phospholipid fraction | |

| This compound | Liver (Male) | Rat | Majority in Phospholipid fraction | |

| 11,12-EET | Adipose (Male) | Rat | Majority in Phospholipid fraction | |

| This compound | Adipose (Male) | Rat | Majority in Phospholipid fraction |

Experimental Protocols

Enantiospecific Synthesis of 11,12-DiHETEs

An enantiospecific synthesis was developed to produce 11(R),12(S)- and 11(S),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acids. The detailed synthetic route, while not fully elaborated in the initial literature, involves a multi-step chemical synthesis designed to control the stereochemistry at the C11 and C12 positions. The identity and purity of the synthetic compounds are confirmed by comparison of their chromatographic retention times in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as their ion fragmentation patterns in Gas Chromatography-Mass Spectrometry (GC-MS), with biologically derived samples.

Analysis of this compound by Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This is a widely used method for the sensitive and specific quantification of eicosanoids.

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate the lipid fraction. Deuterated internal standards (e.g., 11,12-EET-d8) are added prior to extraction for accurate quantification.

-

Chromatographic Separation: The extracted lipids are separated on a C18 reverse-phase HPLC column using a gradient elution.

-

Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Detection is performed using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of this compound.

-

Derivatization: The carboxylic acid group of this compound is derivatized, for example, to a pentafluorobenzyl (PFB) ester, and the hydroxyl groups are converted to trimethylsilyl (TMS) ethers to increase volatility.

-

Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph for separation on a capillary column.

-

Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, often using negative ion chemical ionization (NICI) for high sensitivity.

Vasodilation Assay in Isolated Arteries

This assay is used to assess the vasoactive properties of this compound.

-

Tissue Preparation: Arterial rings (e.g., from rat aorta or mesenteric vasculature) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or U46619) to induce a stable tone.

-

Application of this compound: Cumulative concentrations of this compound are added to the organ bath, and the changes in isometric tension are recorded.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction tone, and concentration-response curves are generated to determine the EC50 value.

Neutrophil Function Assays

These assays are used to evaluate the effect of this compound on neutrophil activities such as chemotaxis and superoxide generation.

-

Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood using density gradient centrifugation.

-

Chemotaxis Assay: The chemotactic activity of neutrophils in response to this compound can be assessed using a Boyden chamber assay. The number of neutrophils that migrate through a filter towards a gradient of this compound is quantified.

-

Superoxide Anion Production: The production of superoxide anion, a key function of activated neutrophils, can be measured by the reduction of cytochrome c or by using luminol-enhanced chemiluminescence.

Signaling Pathways

The signaling pathways of this compound are not as well-defined as those of its precursor, 11,12-EET. However, the biological effects observed are a result of the interplay between the production of 11,12-EET and its conversion to this compound.

The 11,12-EET Signaling Cascade

11,12-EET has been shown to act through a putative Gs-protein coupled receptor (GPCR) in endothelial cells.

-

Receptor Binding: 11,12-EET binds to its GPCR on the cell surface.

-

Gs Protein Activation: This binding activates the associated Gs protein.

-

Adenylate Cyclase Activation and cAMP Production: The activated Gs protein stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream targets, leading to cellular responses such as vasodilation and angiogenesis. This can involve the activation of other signaling pathways, including the PI3K/Akt/eNOS and ERK1/2 pathways.

The Role of this compound in Signaling

While the direct signaling actions of this compound are still under investigation, its formation represents a key metabolic step that terminates or alters the signaling of 11,12-EET. In some contexts, this compound itself may possess biological activity, as seen in its potent vasodilatory effects in the coronary microcirculation. The balance between the levels of 11,12-EET and this compound, regulated by the activity of sEH, is therefore a critical determinant of the overall biological response.

Visualizations

Biosynthesis of this compound

Caption: Biosynthetic pathways of this compound.

Signaling Pathway of 11,12-EET Leading to Vasodilation

Caption: 11,12-EET signaling cascade in endothelial cells.

Conclusion

This compound is a significant lipid mediator with a rich history intertwined with the broader discoveries in arachidonic acid metabolism. Its synthesis via both the CYP epoxygenase and 12-lipoxygenase pathways highlights the complexity of eicosanoid biology. While much of the signaling research has focused on its precursor, 11,12-EET, the potent biological activities of this compound itself, particularly in the vasculature, underscore the importance of further investigation into its direct cellular and molecular targets. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. The continued exploration of this compound and its regulatory pathways holds promise for the development of novel therapeutic strategies for a variety of diseases.

References

- 1. Synthesis, structural identification and biological activity of 11,12-dihydroxyeicosatetraenoic acids formed in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 11,12-leukotriene A4, 11S,12S-oxido-5Z,7E,9E,14Z-eicosatetraenoic acid, a novel leukotriene of the 12-lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Signaling Mechanisms of 11,12-Dihydroxyeicosatrienoic Acid (11,12-DiHETE)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a dihydroxy metabolite of arachidonic acid, emerging as a significant lipid mediator in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its synthesis, signaling pathways, and biological activities. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized through detailed diagrams to offer a clear and concise representation of the complex mechanisms underlying the effects of this compound.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxygenation of 20-carbon fatty acids, play crucial roles in inflammation, immunity, and cardiovascular homeostasis. Among these, this compound has garnered increasing attention for its diverse biological effects. It is primarily known as a metabolite of 11,12-epoxyeicosatrienoic acid (11,12-EET), an epoxygenase product of arachidonic acid. While initially considered an inactive metabolite, accumulating evidence suggests that this compound possesses intrinsic biological activities that are distinct from its precursor. This guide aims to consolidate the current knowledge on the molecular mechanisms of this compound, providing a valuable resource for researchers in academia and the pharmaceutical industry.

Biosynthesis and Metabolism of this compound

This compound is formed through two primary enzymatic pathways:

-

Cytochrome P450 (CYP) Epoxygenase and Soluble Epoxide Hydrolase (sEH) Pathway: The predominant pathway involves the epoxidation of arachidonic acid by CYP epoxygenases (primarily CYP2C and CYP2J isoforms) to form 11,12-EET.[1] Subsequently, soluble epoxide hydrolase (sEH) catalyzes the hydrolysis of the epoxide in 11,12-EET to yield this compound.[1][2] This conversion is generally considered a deactivating step, as EETs are potent signaling molecules.[1] However, the biological activities of this compound itself are now being recognized.

-

12-Lipoxygenase (12-LOX) Pathway: An alternative pathway involves the action of 12-lipoxygenase on arachidonic acid, leading to the formation of 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which can be further metabolized to form various dihydroxy derivatives, including this compound.[3] This pathway suggests a potential for this compound to be produced in cells expressing high levels of 12-LOX, such as platelets and some cancer cells.

The metabolism of this compound can proceed through beta-oxidation to form shorter-chain dihydroxy fatty acids, such as 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD), which may also possess biological activity.

Mechanism of Action and Signaling Pathways

The precise receptor-mediated signaling pathways for this compound are not as well-defined as those for other eicosanoids. However, several potential mechanisms and downstream signaling cascades have been identified.

Vasorelaxation

This compound has been shown to induce vasorelaxation in porcine coronary arteries, an effect comparable in magnitude to its precursor, 11,12-EET. The exact mechanism is not fully elucidated but may involve the modulation of ion channels in vascular smooth muscle cells, a known mechanism for EET-induced vasodilation.

Inflammation and Immune Cell Function

The role of this compound in inflammation is complex and appears to be stereoisomer-specific. The 11(S),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acid isomer has been found to possess biological activity on neutrophil functional responses, while the major 11(R),12(S) isomer formed in platelets lacks this activity. This suggests that the stereochemistry of the hydroxyl groups is critical for its interaction with cellular targets in neutrophils.

Angiogenesis

While EETs are generally considered pro-angiogenic, the role of this compound is less clear and may be context-dependent. Some studies suggest that the conversion of EETs to DiHETEs leads to a loss of pro-angiogenic activity. However, one report indicates that 11,12-diHETrE, but not 11,12-EET, may promote certain types of angiogenesis. This area requires further investigation to delineate the specific effects of this compound on endothelial cell function and neovascularization.

Potential Receptor Interactions

While a specific high-affinity receptor for this compound has not been definitively identified, several possibilities exist based on the activity of structurally related lipids:

-

G-Protein Coupled Receptors (GPCRs): The related molecule, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), has been shown to be a ligand for the orphan G-protein coupled receptor GPR31. Given the structural similarity, it is plausible that this compound could interact with GPR31 or other orphan GPCRs.

-

Transient Receptor Potential (TRP) Channels: Metabolites of arachidonic acid, including 12-hydroperoxyeicosatetraenoic acid (12-HpETE), are known to activate the transient receptor potential vanilloid 1 (TRPV1) channel, a key integrator of pain and inflammation. It is conceivable that this compound could also modulate the activity of TRPV1 or other TRP channels.

Quantitative Data

The following table summarizes key quantitative data related to the biological activities of this compound.

| Parameter | Value | Biological System | Reference |

| Vasorelaxation | |||

| Relaxation of porcine coronary artery rings (at 5 µmol/L) | ~77% | Porcine coronary artery | |

| Receptor Binding | |||

| GPR31 (for 12-(S)-HETE) Kd | 4.8 ± 0.12 nM | CHO cells transfected with GPR31 | |

| GPR31 (for 12-(S)-HETE) EC50 for GTPγS coupling | 0.28 ± 1.26 nM | Membranes of GPR31-transfected cells |

Experimental Protocols

Vasorelaxation Assay

Objective: To assess the vasorelaxant effect of this compound on pre-contracted arterial rings.

Methodology:

-

Isolate porcine coronary arteries and cut them into 3-4 mm rings.

-

Mount the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g.

-

Pre-contract the arterial rings with a thromboxane mimetic (e.g., U-46619).

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the changes in isometric tension using a force transducer.

-

Express the relaxation as a percentage of the pre-contraction induced by the thromboxane mimetic.

Neutrophil Function Assays

Objective: To evaluate the effect of this compound stereoisomers on neutrophil activation.

Methodology:

-

Isolate human neutrophils from peripheral blood using density gradient centrifugation.

-

Resuspend the neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Chemotaxis Assay: Use a Boyden chamber assay where the lower chamber contains the this compound isomer or a chemoattractant (e.g., fMLP) and the upper chamber contains the neutrophils. Incubate for a specified time and then count the number of cells that have migrated through the filter.

-

Degranulation Assay: Stimulate neutrophils with the this compound isomer and measure the release of granule enzymes (e.g., myeloperoxidase or elastase) into the supernatant using a colorimetric assay.

-

Calcium Mobilization Assay: Load neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Measure the change in intracellular calcium concentration upon stimulation with the this compound isomer using a fluorometer.

Receptor Binding Assay (for GPR31)

Objective: To determine the binding affinity of a ligand (e.g., radiolabeled 12-(S)-HETE) to GPR31.

Methodology:

-

Culture Chinese Hamster Ovary (CHO) cells and transiently transfect them with a plasmid expressing GPR31.

-

Prepare cell membranes from the transfected cells by homogenization and centrifugation.

-

Incubate the cell membranes with various concentrations of the radiolabeled ligand (e.g., [3H]12-(S)-HETE) in a binding buffer.

-

For non-specific binding, perform parallel incubations in the presence of a large excess of the corresponding non-radiolabeled ligand.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis of the saturation binding data.

Visualizations

Signaling Pathways and Biosynthesis

Caption: Biosynthesis and potential signaling pathways of this compound.

Experimental Workflow: Vasorelaxation Assay

References

Endogenous Formation of 11,12-DiHETE: A Technical Guide for Researchers

An In-depth Examination of the Biosynthetic Pathway, Analytical Methodologies, and Quantitative Data

This technical guide provides a comprehensive overview of the endogenous formation of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE), a critical lipid mediator derived from arachidonic acid. This document is intended for researchers, scientists, and drug development professionals investigating the roles of eicosanoids in health and disease. It details the enzymatic cascade responsible for this compound synthesis, presents quantitative data from various biological matrices, and outlines detailed experimental protocols for its study.

The Biosynthetic Pathway of this compound

The formation of this compound is a two-step enzymatic process initiated from the polyunsaturated fatty acid, arachidonic acid.

Step 1: Epoxidation of Arachidonic Acid by Cytochrome P450 Epoxygenases

The first step involves the epoxidation of arachidonic acid at the 11,12-double bond to form 11,12-epoxyeicosatrienoic acid (11,12-EET). This reaction is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes, primarily from the CYP2C and CYP2J subfamilies.[1][2][3] In humans, the key enzymes implicated in this conversion are CYP2C8, CYP2C9, and CYP2J2.[1][2] These enzymes are expressed in various tissues, including the liver, kidney, and vascular endothelium, contributing to the tissue-specific production of 11,12-EET. While multiple EET regioisomers can be formed, 11,12-EET and 14,15-EET are often the predominant forms produced by these enzymes.

Step 2: Hydrolysis of 11,12-EET by Soluble Epoxide Hydrolase

The second and final step is the rapid hydrolysis of the epoxide group of 11,12-EET to form the corresponding vicinal diol, this compound. This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH). sEH is widely distributed in mammalian tissues and plays a crucial role in regulating the bioavailability and biological activity of EETs, as their conversion to DiHETEs generally leads to a significant reduction in their signaling functions.

The overall pathway can be visualized as follows:

Quantitative Data on this compound Levels

The concentration of this compound varies across different biological matrices and can be influenced by physiological and pathological conditions. The following tables summarize reported quantitative data for this compound and its precursor, 11,12-EET.

Table 1: Plasma Concentrations of this compound and 11,12-EET

| Species | Condition | This compound Concentration (ng/L) | 11,12-EET Concentration (ng/L) | Reference |

| Human | Non-diabetic | 246 (173.5-311.0) | Not Reported | |

| Human | Diabetic Kidney Disease | 191.5 (135.0-259.0) | Not Reported | |

| Human | Healthy | Not Reported | Not Reported | |

| Rat | Control | Not Reported | Not Reported |

Values are presented as median (interquartile range) where available.

Table 2: Tissue Concentrations of this compound and 11,12-EET

| Species | Tissue | Condition | This compound Concentration | 11,12-EET Concentration | Reference |

| Rat | Liver | Control | Present | Present | |

| Rat | Adipose | Control | Present | Present | |

| Rat | Brain | Control | Not Detected | Not Detected | |

| Human | Breast Cancer Tissue | Cancerous | Not Reported | Not Reported | |

| Human | Adjacent Noncancerous Tissue | Noncancerous | Not Reported | Not Reported |

Specific concentrations were not consistently reported in the reviewed literature, with some studies indicating presence without quantification.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of endogenous this compound formation.

Cell Culture and Stimulation for In Vitro Studies

Objective: To culture cells known to produce this compound and stimulate its formation for subsequent analysis.

Materials:

-

Appropriate cell line (e.g., human umbilical vein endothelial cells (HUVECs), HepG2 human liver cells)

-

Cell culture medium (e.g., DMEM, EGM-2) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

Arachidonic acid solution

-

Stimulating agents (e.g., calcium ionophore A23187, bradykinin)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Culture cells in appropriate medium until they reach the desired confluency (typically 80-90%).

-

Wash the cells twice with pre-warmed PBS.

-

Incubate the cells in serum-free medium for a specified period (e.g., 2-4 hours) to reduce basal eicosanoid production.

-

Add arachidonic acid (final concentration typically 5-10 µM) to the medium to provide the substrate for this compound synthesis.

-

Introduce the stimulating agent at a predetermined concentration and incubate for the desired time (e.g., 15-30 minutes).

-

Collect the cell culture supernatant for eicosanoid extraction.

-

For analysis of intracellular metabolites, wash the cells with ice-cold PBS and lyse them using an appropriate method (e.g., sonication in methanol).

Eicosanoid Extraction from Biological Samples

Objective: To isolate this compound and other eicosanoids from biological matrices for analysis.

Materials:

-

Biological sample (plasma, urine, cell culture supernatant, tissue homogenate)

-

Internal standards (deuterated this compound)

-

Antioxidant (e.g., butylated hydroxytoluene - BHT)

-

Methanol, ethanol, ethyl acetate, hexane

-

Formic acid or acetic acid for acidification

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator or centrifugal vacuum concentrator

Protocol:

-

Thaw the biological sample on ice.

-

Add an antioxidant (e.g., BHT to a final concentration of 0.005%) to prevent auto-oxidation of lipids.

-

Spike the sample with a known amount of deuterated internal standard for this compound to correct for extraction losses and matrix effects.

-

For plasma or serum, perform protein precipitation by adding 3-4 volumes of cold methanol, vortex, and centrifuge to pellet the proteins.

-

Acidify the supernatant (or other aqueous samples) to a pH of approximately 3.5-4.0 with formic or acetic acid.

-

Condition an SPE cartridge by washing with methanol followed by water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Wash with a non-polar solvent like hexane to remove neutral lipids.

-

Elute the eicosanoids from the cartridge with a more polar organic solvent, such as ethyl acetate or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate and quantify this compound in the extracted samples.

Materials:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

-

Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid)

-

This compound analytical standard

Protocol:

-

Prepare a series of calibration standards of this compound of known concentrations, each containing the same amount of internal standard as the samples.

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the reconstituted sample extract onto the LC system.

-

Perform a gradient elution to separate this compound from other eicosanoids and matrix components.

-

The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Soluble Epoxide Hydrolase (sEH) Enzyme Activity Assay

Objective: To measure the activity of sEH in a biological sample.

Materials:

-

sEH activity assay kit (commercially available)

-

Sample containing sEH (e.g., tissue homogenate, cell lysate)

-

Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

sEH inhibitor (for control experiments)

-

Microplate reader with fluorescence detection

Protocol:

-

Prepare the sample by homogenizing the tissue or lysing the cells in the provided assay buffer.

-

Centrifuge the homogenate/lysate to obtain a clear supernatant containing the sEH enzyme.

-

In a microplate, add the sample supernatant to the wells.

-

For control wells, add a known sEH inhibitor to a separate set of sample wells.

-

Add the fluorogenic sEH substrate to all wells to initiate the reaction.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a set period.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the sEH activity.

-

Calculate the specific sEH activity by subtracting the fluorescence of the inhibitor-treated sample from the total fluorescence and normalizing to the protein concentration of the sample.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the endogenous formation of this compound in a cell-based model.

Conclusion

This technical guide has provided a detailed overview of the endogenous formation of this compound, from the initial epoxidation of arachidonic acid by CYP epoxygenases to the subsequent hydrolysis by soluble epoxide hydrolase. The compilation of available quantitative data and the detailed experimental protocols offer a valuable resource for researchers in the field. The provided visualizations of the biosynthetic pathway and a typical experimental workflow serve to further clarify these complex processes. A thorough understanding of the formation and regulation of this compound is essential for elucidating its physiological and pathophysiological roles and for the development of novel therapeutic strategies targeting the eicosanoid signaling cascade.

References

- 1. CYP2J2 promotes the development of hepatocellular carcinoma by increasing the EETs production to improve HIF-1α stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer | springermedizin.de [springermedizin.de]

Downstream Signaling Targets of 11,12-Dihydroxyeicosatrienoic Acid (11,12-DiHETE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a diol metabolite of the epoxyeicosatrienoic acid (EET), 11,12-EET, formed via the action of soluble epoxide hydrolase (sEH). While historically considered a less active inactivation product of its parent epoxide, emerging evidence suggests that this compound possesses its own distinct biological activities and downstream signaling targets. This technical guide provides a comprehensive overview of the current understanding of this compound signaling, focusing on its known and putative molecular targets. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the proposed signaling cascades to facilitate further research and drug development efforts targeting this bioactive lipid.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxygenation of arachidonic acid. Among these, the epoxyeicosatrienoic acids (EETs), generated by cytochrome P450 epoxygenases, are known for their potent vasodilatory, anti-inflammatory, and pro-angiogenic effects. The biological activities of EETs are terminated, in part, by their conversion to dihydroxyeicosatrienoic acids (DiHETEs) by soluble epoxide hydrolase (sEH). While this conversion often leads to a reduction or loss of the biological activity of the parent EET, this is not universally the case for all DiHETEs. This compound, the focus of this guide, has been shown to elicit specific cellular responses, suggesting the existence of dedicated downstream signaling pathways. Understanding these pathways is critical for elucidating the full spectrum of eicosanoid signaling and for the development of therapeutics that may target the sEH-EET-DiHETE axis.

Biosynthesis of this compound

This compound is endogenously produced from arachidonic acid through a two-step enzymatic process. First, cytochrome P450 epoxygenases, such as CYP2C and CYP2J isoforms, convert arachidonic acid to 11,12-EET. Subsequently, soluble epoxide hydrolase (sEH) catalyzes the hydrolysis of the epoxide group of 11,12-EET to form the vicinal diol, this compound. The relative levels of 11,12-EET and this compound are thus regulated by the activities of these enzymes.

Downstream Signaling Pathways and Targets

The downstream signaling of this compound is not as extensively characterized as that of its precursor, 11,12-EET. However, available evidence points towards distinct as well as overlapping cellular effects and molecular targets.

Effects on Angiogenesis and Vasculature

The role of this compound in angiogenesis appears to be context-dependent. In some studies, it has been shown to be inactive in promoting endothelial cell migration and tube formation, key events in angiogenesis.[1] In contrast, other studies have demonstrated that this compound is a potent vasodilator of coronary arterioles.[2]

Table 1: Effects of this compound on Angiogenesis and Vasomotor Tone

| Biological Process | Experimental Model | Observed Effect | Concentration | Reference |

| Endothelial Cell Migration | Human Endothelial Cells (Scratch-wound assay) | No effect | Not specified | [1] |

| Endothelial Tube Formation | Human Endothelial Cells on Matrigel | Ineffective | 5 µM | [1] |

| Vasodilation | Isolated Canine Coronary Arterioles | Potent vasodilation | EC50: ~ -13.1 to -15.8 log[M] | [2] |

| Vasorelaxation | Porcine Coronary Artery Rings | Similar relaxation to 11,12-EET | 5 µmol/L |

Putative G-Protein Coupled Receptor (GPCR) Signaling

While a specific high-affinity receptor for this compound has not yet been definitively identified, the signaling pathways of structurally related lipids, such as 12(S)-HETE, suggest the involvement of G-protein coupled receptors (GPCRs). 12(S)-HETE has been shown to activate the orphan GPCR, GPR31. Activation of GPR31 by 12(S)-HETE leads to the stimulation of downstream signaling cascades involving mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB). It is plausible that this compound may also signal through a GPCR, potentially GPR31 or a yet-to-be-identified receptor, to elicit its biological effects.

Modulation of Ion Channels

A significant downstream target of this compound in the vasculature is the large-conductance Ca2+-activated K+ (BKCa) channel. Activation of BKCa channels in vascular smooth muscle cells leads to hyperpolarization and vasodilation. 11,12-DHET has been shown to be a potent activator of these channels, with an EC50 in the nanomolar range.

Table 2: Effect of this compound on BKCa Channel Activity

| Parameter | Experimental Model | Observed Effect | Concentration | Reference |

| BKCa Channel Activation | Rat Coronary Artery Myocytes (Patch-clamp) | Potent activation | EC50: 1.87 ± 0.57 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of this compound.

Western Blotting for ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) as a marker of MAPK pathway activation.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours prior to treatment. Treat cells with desired concentrations of this compound or vehicle control for specified times.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape and collect lysates, then centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary anti-p-ERK1/2 antibody overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody for total ERK1/2.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Endothelial cells and culture medium

-

Matrigel or other basement membrane extract

-

24- or 48-well plates

-

This compound

-

Microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled plate. Incubate at 37°C for 30-60 minutes to allow for gelation.

-

Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the desired concentrations of this compound or controls.

-

Incubation: Seed the cell suspension onto the solidified Matrigel. Incubate at 37°C for 4-18 hours.

-

Imaging and Analysis: Visualize and capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic migration of cells towards a chemoattractant.

Materials:

-

Cells and culture medium

-

Transwell inserts (with appropriate pore size)

-

24-well plates

-

This compound

-

Cell stain (e.g., crystal violet or a fluorescent dye)

Procedure:

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing this compound or a chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium and add them to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C for a duration appropriate for the cell type (typically 4-24 hours) to allow for migration.

-

Cell Staining and Quantification: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane. Elute the stain and measure the absorbance, or count the stained cells under a microscope.

Future Directions and Conclusion

The study of this compound downstream signaling is a nascent field with significant potential for new discoveries. Key areas for future research include:

-

Receptor Identification: The definitive identification of a high-affinity receptor for this compound is a critical next step. Radioligand binding assays and functional screens of orphan GPCRs will be instrumental in this endeavor.

-

Pathway Elucidation: A more detailed characterization of the intracellular signaling cascades activated by this compound is needed. This includes quantitative analysis of the phosphorylation of key signaling nodes (e.g., Akt, p38 MAPK) and the identification of downstream transcription factors and target genes.

-

Physiological and Pathophysiological Roles: Further investigation into the in vivo roles of this compound in various physiological and disease states will provide a clearer understanding of its importance as a bioactive lipid mediator.

References

- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 11,12-DiHETE in Vascular Tone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a diol metabolite of arachidonic acid, formed via the cytochrome P450 (CYP) epoxygenase pathway and subsequent hydrolysis by soluble epoxide hydrolase (sEH). While initially considered an inactive metabolite of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), emerging evidence has established this compound as a potent endogenous vasodilator in various vascular beds. This technical guide provides an in-depth overview of the role of this compound in the regulation of vascular tone, its signaling mechanisms, and the key experimental protocols used for its investigation.

Data Presentation: Quantitative Effects of this compound on Vascular Tone

The vasodilatory potency of this compound varies across different vascular beds and species. The following tables summarize the key quantitative data from published studies.

| Vascular Bed | Species | Preparation | Pre-constrictor | EC50 / % Relaxation | Reference |

| Coronary Arterioles | Canine | Isolated Arterioles | Endothelin | EC50: ~10⁻¹⁴ M | [1] |

| Coronary Artery | Porcine | Artery Rings | Thromboxane Mimetic | 77% relaxation at 5 µM | [2] |

| Human Coronary Arterioles | Human | Isolated Arterioles | Endothelin-1 | Similar potency to 11,12-EET (67 ± 6% relaxation at 10⁻⁵ M) | [3] |